5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
CAS No.:
Cat. No.: VC14623874
Molecular Formula: C16H11NO3S2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11NO3S2 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+ |
| Standard InChI Key | BMDUKCMLAWNULI-RIYZIHGNSA-N |
| Isomeric SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound, with the IUPAC name (E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one, has a molecular formula of C₁₆H₁₁NO₃S₂ and a molecular weight of 329.4 g/mol . Its structure integrates three critical components:
-
A furan ring substituted at the 5-position with a 4-acetylphenyl group.
-
A thiazolidin-4-one core featuring a thiocarbonyl group at position 2.
-
A propan-2-yl substituent at position 3 of the thiazolidinone ring.
The conjugated system formed by the furan-thiazolidinone linkage enhances electronic delocalization, which may contribute to its bioactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₃S₂ |
| Molecular Weight | 329.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Limited data; likely lipophilic |
| Melting Point | Undetermined |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step protocols:
-
Vilsmeier-Haack Reaction: Used to form aldehyde intermediates from acetylated precursors.
-
Condensation: The aldehyde reacts with thiosemicarbazide or thioglycolic acid to assemble the thiazolidinone ring .
-
Ultrasound-Assisted Methods: Green chemistry approaches employing vanadyl sulfate (VOSO₄) under ultrasonic irradiation improve yields (82–92%) .
For example:
Structural Modifications
-
Furan Substitutions: Replacing the acetylphenyl group with halogens or methyl groups alters bioavailability and target affinity .
-
Thioxo Group: Critical for hydrogen bonding with enzymatic active sites, as seen in COX-II inhibition .
Pharmacological Activities
Anti-Inflammatory Effects
The compound demonstrates COX-II inhibitory activity comparable to Celecoxib (IC₅₀ = 8.88 μM vs. 49 μM for Celecoxib) . Molecular docking studies reveal:
-
Hydrogen bonds with His75 (3.16 Å), Ser339 (2.02 Å), and Arg499 (2.69 Å) in COX-II .
-
A docking score of -16.40 kcal/mol, indicating strong binding .
Table 2: Comparative COX-II Inhibition
| Compound | IC₅₀ (μM) | Docking Score (kcal/mol) |
|---|---|---|
| 5-((5-(4-Acetylphenyl)... | 8.88 | -16.40 |
| Celecoxib | 49.00 | -15.90 |
Mechanisms of Action
Enzyme Inhibition
-
ADAMTS-5 (Aggrecanase-2): Inhibits aggrecan degradation (IC₅₀ = 1.1 μM), offering potential in osteoarthritis .
-
Selectivity: >40-fold preference over ADAMTS-4, minimizing off-target effects .
Transcriptional Modulation
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Dual COX-II/5-LOX Inhibition: Compound THZ2 analogs show 63% edema inhibition, outperforming diclofenac (52%) .
-
Cartilage Protection: ADAMTS-5 inhibition could mitigate cartilage degradation in osteoporosis .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume